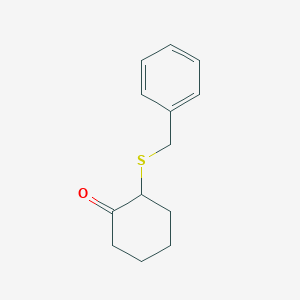

2-(Benzylsulfanyl)cyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylsulfanyl)cyclohexan-1-one est un composé organique de formule moléculaire C₁₃H₁₆OS et d'une masse molaire de 220,33 g/mol . Il est caractérisé par un noyau de cyclohexanone avec un substituant benzylsulfanyle en position 2. Ce composé est principalement utilisé en recherche et développement et n'est pas destiné à une utilisation humaine ou vétérinaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(Benzylsulfanyl)cyclohexan-1-one implique généralement la réaction de la cyclohexanone avec le benzyl mercaptan en conditions basiques. Une méthode courante consiste à utiliser l'hydrure de sodium (NaH) comme base pour déprotoner le benzyl mercaptan, suivie d'une substitution nucléophile sur la cyclohexanone .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les produits.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(Benzylsulfanyl)cyclohexan-1-one peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe sulfanyle peut être oxydé en sulfoxyde ou sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA).

Réduction: Le groupe carbonyle peut être réduit en alcool secondaire à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution: Le groupe benzylsulfanyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions communs

Oxydation: H₂O₂, m-CPBA

Réduction: NaBH₄, LiAlH₄

Substitution: Divers nucléophiles en fonction du produit souhaité

Principaux produits formés

Oxydation: Dérivés sulfoxyde ou sulfone

Réduction: Alcool secondaire

Substitution: Divers dérivés de cyclohexanone substitués

Applications de recherche scientifique

La this compound a plusieurs applications en recherche scientifique:

Biologie: Investigated pour ses activités biologiques potentielles, notamment des propriétés antimicrobiennes et anticancéreuses.

Médecine: Étudié pour ses effets thérapeutiques potentiels, bien qu'il ne soit pas actuellement utilisé en milieu clinique.

Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de la this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, pour exercer ses effets. Les voies exactes impliquées font l'objet de recherches continues et peuvent varier en fonction du contexte spécifique .

Applications De Recherche Scientifique

2-(Benzylsulfanyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(Benzylsulfanyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Cyclohexène-1-one: Une cétone insaturée à haute réactivité, souvent utilisée en synthèse organique.

Xylariaone: Un dérivé de cyclohexanone isolé de souches fongiques, avec des activités biologiques potentielles.

Unicité

La 2-(Benzylsulfanyl)cyclohexan-1-one est unique en raison de la présence du groupe benzylsulfanyle, qui confère des propriétés chimiques et biologiques distinctes. Cela la différencie des autres dérivés de cyclohexanone et la rend précieuse pour des applications de recherche spécifiques .

Propriétés

Formule moléculaire |

C13H16OS |

|---|---|

Poids moléculaire |

220.33 g/mol |

Nom IUPAC |

2-benzylsulfanylcyclohexan-1-one |

InChI |

InChI=1S/C13H16OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |

Clé InChI |

FPGVAVDBHMWALA-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=O)C(C1)SCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)